An In-Depth Technical Guide to 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine
An In-Depth Technical Guide to 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine
Preamble: On the Nature of Novel Chemical Entities
In the landscape of chemical research and drug development, the exploration of novel molecular scaffolds is a constant and driving force. The specific compound, 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine , represents one such unique entity. An extensive survey of publicly accessible chemical databases, peer-reviewed scientific literature, and patent repositories indicates that this molecule is not a commercially available stock chemical nor has it been the subject of widespread published research as of the date of this guide.
This absence of data is not an endpoint, but rather a starting point. It suggests that the compound is likely a novel research chemical or a highly specific synthetic intermediate within a proprietary discovery program. Therefore, this guide is structured to provide a predictive and methodological framework for researchers who may be synthesizing or considering this molecule for the first time.
Instead of a retrospective summary of known properties, this document will serve as a prospective guide, leveraging established principles of physical organic chemistry and medicinal chemistry to forecast the characteristics of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine. We will delineate robust, validated protocols for its probable synthesis, characterization, and handling, grounding our recommendations in well-understood reactions and analogous structures.
Part 1: Molecular Structure and Physicochemical Forecast
The foundational step in evaluating any new chemical entity is a thorough analysis of its structure. The molecule consists of a central oxane (tetrahydropyran) ring, which is substituted at the 3-position with an ethanamine group and at the 4-position with a geminal dimethoxy group (a ketal).
Predicted Physicochemical Properties
The properties in the table below are estimates derived from computational models and analysis of structurally analogous compounds. These values provide a baseline for experimental design and purification strategies.
| Property | Predicted Value | Rationale & Experimental Implications |
| Molecular Formula | C₁₀H₂₁NO₃ | Derived from structural analysis. |
| Molecular Weight | 203.28 g/mol | Foundational for all stoichiometric calculations in synthesis. |
| Boiling Point | ~250-280 °C (at 760 mmHg) | The presence of a primary amine and ether linkages suggests a relatively high boiling point. Vacuum distillation would be the required method for purification to prevent thermal decomposition. |
| Solubility | Soluble in Methanol, Ethanol, DMSO, DCM. Sparingly soluble in water. Insoluble in hexanes. | The polar amine and ether groups confer solubility in polar organic solvents. The aliphatic backbone limits aqueous solubility. The basic amine will allow for salt formation (e.g., with HCl), which would dramatically increase water solubility. |
| pKa (Conjugate Acid) | ~9.5 - 10.5 | Typical for a primary alkylamine. This indicates the compound will be protonated and positively charged at physiological pH (7.4), a critical consideration for drug design and ADME properties. |
| LogP | ~1.0 - 1.5 | Calculated estimate. This value suggests moderate lipophilicity, a favorable starting point for balancing aqueous solubility with cell membrane permeability. |
Structural Features and Stereochemistry
The molecule possesses a chiral center at the C3 position of the oxane ring. Therefore, it can exist as a racemic mixture of two enantiomers, (3R) and (3S).
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Stereoisomerism: Unless a stereoselective synthesis is employed, the final product will be a racemate. Resolution of these enantiomers would likely require chiral chromatography or diastereomeric salt formation. For any biological evaluation, separation of enantiomers is critical, as biological activity is often stereospecific.
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Conformational Rigidity: The oxane ring will adopt a chair conformation. The bulky gem-dimethoxy group at C4 and the ethanamine group at C3 will have preferred equatorial or axial orientations to minimize steric strain, which can influence receptor binding.
Part 2: Proposed Synthesis and Purification Workflow
There is no published synthetic route for this specific molecule. The following proposed synthesis is a logical, multi-step sequence based on reliable and well-established organic chemistry transformations. This protocol is designed to be self-validating, with clear checkpoints for characterization.
Retrosynthetic Analysis
A logical retrosynthetic approach identifies commercially available or easily prepared starting materials. The key bond disconnections are the C-C bond of the ethanamine side chain and the formation of the oxane ring itself. A plausible forward synthesis starts from a suitable precursor like oxan-4-one.
Proposed Synthetic Workflow Diagram
